molecular formula C11H12N4OS B2419005 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2309542-98-9

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No. B2419005
CAS RN: 2309542-98-9
M. Wt: 248.3
InChI Key: IZVKDSJHOGSIRN-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone, commonly known as AZM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. AZM is a small molecule that has the potential to be used as a therapeutic agent for various diseases.

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles serve as privileged structural motifs in drug design. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive candidates for medicinal chemistry. Several 1,2,3-triazole-based compounds have already made their mark in the pharmaceutical industry. For instance:

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including:

Fluorescent Imaging and Materials Science

1,2,3-Triazoles serve as fluorophores in imaging applications. Their fluorescent properties make them valuable for visualizing biological processes. Additionally, they contribute to the development of functional materials, such as sensors and catalysts.

properties

IUPAC Name

(4-methylthiophen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-8-4-10(17-7-8)11(16)14-5-9(6-14)15-12-2-3-13-15/h2-4,7,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVKDSJHOGSIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

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